3-(1H-imidazol-1-yl)cyclohexan-1-amine
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Overview
Description
3-(1H-imidazol-1-yl)cyclohexan-1-amine is a chemical compound with the CAS Number: 1497207-17-6 . It has a molecular weight of 165.24 . The IUPAC name for this compound is this compound . The compound is typically in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h4-5,7-9H,1-3,6,10H2 . This indicates that the compound contains 9 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms .Physical and Chemical Properties Analysis
This compound is typically in the form of an oil . It has a molecular weight of 165.24 .Scientific Research Applications
Synthesis and Complexation Studies
Research involving derivatives of imidazole, such as 3-(1H-imidazol-1-yl)cyclohexan-1-amine, has led to the synthesis of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde. These compounds, including those with cyclohexanamine, have been explored for their structural properties and potential in complexation stability studies, particularly with Cu(II) complexes (Pařík & Chlupatý, 2014).
Energetic Materials Development
Compounds based on imidazole structures are also being investigated for their applications in creating nitrogen-rich materials for gas generators. Studies on the energetic properties of derivatives, including their heats of formation and detonation velocities, suggest potential applications in energetic materials (Srinivas, Ghule, & Muralidharan, 2014).
Solvent-free Synthesis Methods
The development of solvent-free synthesis methods for N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives showcases an environmentally friendly approach to synthesizing imidazole-based compounds. This method emphasizes high yields and room temperature conditions, indicating a move towards greener chemistry practices (Ghorbani-Vaghei & Amiri, 2014).
Green Chemistry and Microwave Heating
The use of controlled microwave heating for the synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives represents an advance in green chemistry. This method provides an efficient, one-pot synthesis with high yields, underlining the role of innovative techniques in modern chemical synthesis (Sadek et al., 2018).
Properties
IUPAC Name |
3-imidazol-1-ylcyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h4-5,7-9H,1-3,6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDYCSPTDHTIFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N2C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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